2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS No.: 2034402-47-4
Cat. No.: VC7769790
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034402-47-4 |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.38 |
| IUPAC Name | 2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
| Standard InChI | InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) |
| Standard InChI Key | GESPZVBCAAKEBB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2 |
Introduction
Potential Applications
-
Compounds with pyrazolo[1,5-a]pyridine scaffolds are commonly studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
-
The benzylthio group might enhance lipophilicity or contribute to specific binding interactions in biological systems.
Synthesis
-
The synthesis of such compounds typically involves multi-step organic reactions. Common methods may include:
-
Nucleophilic substitution reactions to introduce the benzylthio group.
-
Cyclization reactions to form the pyrazolo[1,5-a]pyridine core.
-
Amidation reactions to attach the acetamide functionality.
-
Characterization Techniques
-
Standard methods for characterizing such compounds include:
-
NMR Spectroscopy: To confirm structural details (e.g., 1H and 13C shifts).
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
IR Spectroscopy: To identify functional groups (e.g., C=O stretch for acetamide).
-
X-ray Crystallography: For precise structural elucidation if crystalline forms are available.
-
Biological Activity
-
Similar compounds have been investigated for their ability to interact with enzymes or receptors due to their heterocyclic nature.
-
Molecular docking studies could predict potential targets and binding affinities.
Suggested Data Table Format for Research Findings
| Property | Value/Observation | Method Used |
|---|---|---|
| Molecular Formula | CHNOS | Calculated |
| Molecular Weight | xx.x g/mol | Mass Spectrometry (MS) |
| Melting Point | xx °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMSO; insoluble in water | Experimental |
| Biological Activity | Potential anti-inflammatory agent | In silico Docking |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume